molecular formula C18H11Cl2F2N3O2S B2657647 N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899987-71-4

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2657647
CAS No.: 899987-71-4
M. Wt: 442.26
InChI Key: PXYQSRZIJKJERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide: is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes both chloro and fluoro substituents on aromatic rings, as well as a dihydropyrazinone core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrazinone Core: This step often starts with the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone ring.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce chloro and fluoro groups onto the aromatic rings. This can be achieved using reagents like chlorine gas or fluorinating agents under controlled conditions.

    Thioacetamide Linkage Formation: The final step involves the coupling of the dihydropyrazinone core with a thioacetamide moiety, typically using thiolating agents and acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings with chloro and fluoro substituents can participate in

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2N3O2S/c19-10-1-4-15(14(22)7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-3-13(21)12(20)8-11/h1-8H,9H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYQSRZIJKJERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.